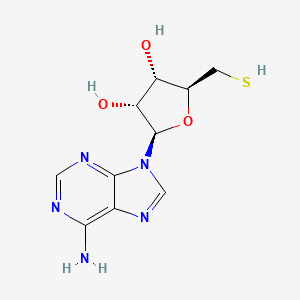

5'-Thioadenosine

Descripción general

Descripción

5’-Thioadenosine, also known as 5’-Methylthioadenosine (MTA), is an S-methyl derivative of adenosine . It is an intermediate in the methylthioadenosine (MTA) cycle, also known as the methionine salvage pathway that is universal to aerobic life .

Synthesis Analysis

The precursor to 5’-Methylthioadenosine is S-adenosyl methionine (SAM). The sulfonium group in SAM can cleave in three ways, one of which involves loss of CH2CH2CH(NH3+)CO2−, generating the title compound . A study also mentioned chemically modifying a cytotoxic 4’-thioadenosine analogue through high genotoxicity yielded several novel nongenotoxic kinase inhibitors .

Molecular Structure Analysis

The molecular formula of 5’-Thioadenosine is C11H15N5O3S . Its average mass is 297.333 Da and its monoisotopic mass is 297.089569 Da . It has 3 of 4 defined stereocentres .

Chemical Reactions Analysis

In enzymology, a methylthioadenosine nucleosidase (EC 3.2.2.16) is an enzyme that catalyzes the chemical reaction. S-methyl-5’-thioadenosine + H2O S-methyl-5-thio-D-ribose + adenine .

Physical And Chemical Properties Analysis

5’-Thioadenosine is a powder with a molecular weight of 297.3 . Its melting point is 205 °C (401 °F; 478 K) .

Aplicaciones Científicas De Investigación

Antiviral Activity and Enzyme Inactivation

5'-Thioadenosine derivatives, such as 5'-S-alkynyl and 5'-S-allenyl-5'-thioadenosine, have been synthesized and studied for their antiviral activities and enzyme inactivation properties. These compounds have shown significant activity against a variety of viruses, such as Vaccinia virus. They act as inhibitors of S-adenosyl-L-homocysteine hydrolase, a key enzyme in metabolic processes, leading to time- and concentration-dependent inactivation of the enzyme. This inhibition is crucial for understanding the mechanism of action of these compounds and their potential therapeutic applications in antiviral treatments (Guillerm et al., 2001).

Analysis of Transporter Binding

5'-Thioadenosine derivatives have been used in the development of probes that bind to specific transporters, such as the human equilibrative nucleoside transporter 1 (hENT1). These probes have been shown to predict the potential antitumor efficacy of certain drugs, like gemcitabine. The study of these derivatives provides insights into the binding effects of transporter proteins, which are critical for the development of targeted therapies in cancer treatment (Robins et al., 2010).

Role in Thiamine Biosynthesis

The enzyme ThiC, involved in thiamine biosynthesis, has been studied in relation to 5'-thioadenosine derivatives. ThiC catalyzes multiple turnovers and is inhibited by various AdoMet metabolites, including 5'-thioadenosine. Understanding this inhibition and the role of 5'-thioadenosine in the enzyme's function is essential for insights into thiamine biosynthesis and related metabolic pathways (Palmer & Downs, 2013).

Receptor Ligand Development

5'-Thioadenosine has been utilized in the development of A3 adenosine receptor ligands. Modifications to the 5'-thioadenosine structure have led to the discovery of potent and selective agonists and antagonists for this receptor. These findings are significant for the development of new therapeutics targeting various physiological processes mediated by the A3 adenosine receptor (Jeong, 2008).

Methionine Salvage Pathways

In the study of methionine salvage pathways in bacteria, 5'-methyl-thioadenosine (MTA), a derivative of 5'-thioadenosine, plays a crucial role. Research on Rhodopseudomonas palustris has shown that MTA is involved in multiple methionine salvage pathways that generate volatile methanethiol, a compound of the global sulfur cycle. This research provides important insights into the biological production of methanethiol in various environmental settings (Miller et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(1-19)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWWUZHBUUAC-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CS)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987144 | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67805-97-4 | |

| Record name | 5'-Thioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067805974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Thiopentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

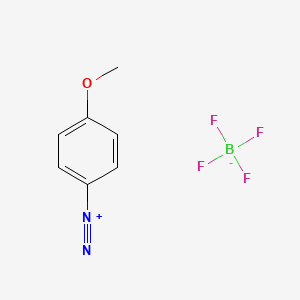

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)

![(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid](/img/structure/B1216705.png)